Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
Description
The exact mass of the compound Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- is 220.05112752 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5-6H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYBRSYEFVWNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261818 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955403-55-1 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955403-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Landscape of Benzenepropanal, 2 Fluoro 3 Trifluoromethyl
Unique Structural and Electronic Features of Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- for Chemical Investigation
The specific substitution pattern of Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- imparts a unique combination of steric and electronic properties that make it an intriguing target for chemical investigation. The aromatic ring is substituted with two distinct electron-withdrawing groups, which are expected to have a significant impact on its reactivity.
Inductive and Resonance Effects: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.org Halogens are generally considered deactivating groups that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com
Strong Electron-Withdrawing Effects: The trifluoromethyl group at the meta position is a powerful electron-withdrawing group, primarily through induction. youtube.com It is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. ucalgary.ca
The interplay of these substituents would make the aromatic ring significantly electron-deficient and less susceptible to electrophilic attack compared to benzene (B151609). The aldehyde group of the propanal side chain, being a meta-director itself, further deactivates the ring. The primary sites for electrophilic aromatic substitution on this molecule would be predicted by the directing effects of the existing substituents.
Overview of Current Research Methodologies Applied to Related Fluorinated Propionaldehydes
The synthesis and analysis of fluorinated propionaldehydes often require specialized methodologies due to the unique reactivity imparted by the fluorine-containing substituents.
Synthesis: A common approach to synthesizing related compounds, such as 3-(3-trifluoromethylphenyl)propanal, involves transition-metal-catalyzed cross-coupling reactions. nih.gov For instance, a Mizoroki-Heck cross-coupling reaction between a substituted bromo-benzene and an acrolein derivative can be employed, followed by hydrogenation. nih.gov The development of these synthetic routes can be carried out under both conventional heating and microwave-assisted conditions to optimize reaction times and yields. nih.gov General methodologies for the synthesis of fluorinated aromatics also include cycloaddition reactions and direct fluorination using electrophilic fluorinating agents like Selectfluor®. dur.ac.uksapub.org
Analytical Techniques: The characterization of fluorinated organic compounds heavily relies on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a particularly powerful tool for the analysis of fluorinated compounds. The large chemical shift range of 19F NMR provides detailed information about the chemical environment of the fluorine atoms, aiding in structure elucidation. nih.gov Computational methods are also used to predict 19F NMR shifts, which can assist in the identification of novel compounds. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the elemental composition of newly synthesized compounds. However, the identification of fluorinated products can be challenging, and often a combination of MS and NMR is required for complete characterization. nih.gov
The table below presents data for compounds structurally related to Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- , illustrating the range of physical properties that can be expected for this class of molecules.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-(Trifluoromethyl)benzenepropanal | 21172-41-8 | C10H9F3O | 202.17 | Not Available |
| 2-(Trifluoromethyl)-Benzenepropanal | 376641-58-6 | C10H9F3O | 202.17 | Not Available |
| Benzenepropanal, 2,5-difluoro-4-(trifluoromethyl)- | 1036396-41-4 | C10H7F5O | 238.15 | 214.7±35.0 |
| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 60611-24-7 | C8H4F4O | 192.11 | 67 °C/10 mmHg |
| Benzenepropanal | 104-53-0 | C9H10O | 134.18 | 205-207 |
Reactivity and Mechanistic Investigations of Benzenepropanal, 2 Fluoro 3 Trifluoromethyl
Aldehyde Carbonyl Group Reactivity
The aldehyde group is a focal point for a variety of chemical transformations. Its reactivity is enhanced by the inductive electron withdrawal from the 2-fluoro-3-(trifluoromethyl)phenyl group, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Addition Reactions and Their Scope
The electrophilic carbonyl carbon of Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- readily undergoes nucleophilic addition, a characteristic reaction of aldehydes. wikipedia.org This reaction involves the attack of a nucleophile on the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com
The scope of nucleophiles is broad and includes:
Organometallic Reagents: Grignard reagents and organolithium compounds can add to the aldehyde, forming secondary alcohols after an aqueous workup.
Hydrides: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to its corresponding primary alcohol, 3-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol (B3078947).
Amines: Primary amines react to form imines (Schiff bases), while secondary amines form enamines. These reactions are fundamental in syntheses such as the reductive amination of a related compound, 3-(3-trifluoromethylphenyl)propanal, to produce the pharmaceutical agent Cinacalcet. nih.gov
Alcohols: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals and subsequently acetals, which can serve as protecting groups for the aldehyde functionality.
Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin.
The electron-deficient nature of the aromatic ring enhances the rate of these addition reactions compared to aldehydes attached to electron-donating ring systems. masterorganicchemistry.com
Condensation and Cyclization Reactions Involving Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
The aldehyde functionality serves as a key component in various condensation reactions, which are vital for forming carbon-carbon bonds. For instance, it can react with enolates derived from ketones, esters, or other aldehydes in aldol-type condensations. beilstein-journals.org The Knoevenagel condensation, involving reaction with active methylene (B1212753) compounds, is a related pathway. nih.gov
A notable application of a similar substituted aldehyde, 2-Fluoro-3-(trifluoromethyl)benzaldehyde (B40959), is in the synthesis of curcumin (B1669340) analogs, a process that typically involves condensation reactions to build the molecular framework. cenmed.com Furthermore, tandem reactions involving initial nucleophilic addition followed by intramolecular cyclization are well-documented for aldehydes with appropriately positioned functional groups. mdpi.com For example, reactions can be designed where an initial addition to the aldehyde is followed by an intramolecular attack on another part of the molecule, leading to the formation of heterocyclic structures. rsc.org Processes like the tandem Claisen condensation and retro-Claisen cleavage have been developed for the synthesis of trifluoromethyl ketones from related starting materials, highlighting the versatility of carbonyl condensation chemistry in organofluorine synthesis. nih.govorganic-chemistry.org
Selective Oxidation and Reduction Pathways of the Aldehyde Moiety
The aldehyde group exists in an intermediate oxidation state and can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.
Reduction: The selective reduction of the aldehyde to 3-[2-fluoro-3-(trifluoromethyl)phenyl]propan-1-ol can be achieved with high efficiency using various reducing agents. The choice of reagent is crucial, especially in complex syntheses where chemoselectivity is required. For instance, in the synthesis of a related compound, potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) was shown to be highly effective for the selective reduction of an ester to an aldehyde, demonstrating the fine control achievable with modern reagents. nih.gov
Table 1: Common Reducing Agents for Aldehydes
| Reagent | Typical Conditions | Product | Selectivity Notes |
| Sodium borohydride (NaBH₄) | Methanol/Ethanol, 0-25 °C | Primary Alcohol | Mild and selective for aldehydes/ketones over esters and amides. |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether/THF, 0 °C | Primary Alcohol | Powerful, non-selective; reduces most carbonyl functional groups. |
| Diisobutylaluminum hydride (DIBAL-H) | Toluene/THF, -78 °C | Primary Alcohol | Can be used to stop reduction of esters at the aldehyde stage at low temperatures. nih.gov |
Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid. Standard oxidizing agents can be employed for this transformation. This oxidation is a key step in the synthesis of various derivatives where a carboxylic acid moiety is required. nih.gov A process for preparing 3-phenylpropionic acid involves the oxidation of 3-phenylpropanal. google.com
Table 2: Common Oxidizing Agents for Aldehydes
| Reagent | Typical Conditions | Product | Selectivity Notes |
| Potassium permanganate (B83412) (KMnO₄) | Basic, aqueous solution, heat | Carboxylic Acid | Strong oxidant, can cleave other functional groups if not controlled. |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0-25 °C | Carboxylic Acid | Strong, acidic conditions. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Carboxylic Acid | Mild; used as a classic qualitative test for aldehydes. |
Aromatic Ring Functionalization and Substitutions
The reactivity of the benzene (B151609) ring is profoundly influenced by the two halogen-containing substituents. Both the fluorine atom and the trifluoromethyl group are electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com However, their directing effects and their impact on nucleophilic aromatic substitution (SNAr) are distinct.
Electrophilic and Nucleophilic Aromatic Substitution Profiles Directed by Fluorine and Trifluoromethyl Groups
Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orglibretexts.org The rate and regioselectivity of this process are controlled by the existing substituents. libretexts.orgpressbooks.pub
Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I). youtube.com It directs incoming electrophiles to the meta position.
Fluorine Atom (-F): As a halogen, fluorine is also deactivating due to its high electronegativity (-I effect). However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+M effect). This resonance donation stabilizes the cationic intermediate (arenium ion) when attack occurs at the ortho and para positions, making fluorine an ortho, para-director. wikipedia.org
For Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-, the ring is strongly deactivated. The directing effects are as follows:
The -F group at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.
The -CF₃ group at C3 directs to the C5 (meta) position.
The outcome of an EAS reaction is a competition between these directing effects. While the ring is generally unreactive, substitution, if forced, would likely yield a mixture of products, with potential sites at C4, C5, and C6. The strong deactivation makes such reactions challenging.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is favored on aromatic rings that are electron-poor and possess a good leaving group. libretexts.orgwikipedia.org The 2-fluoro-3-(trifluoromethyl)phenyl system is an excellent candidate for this reaction. libretexts.org
The mechanism proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com
In this molecule:
The ring is highly electron-deficient due to the strong inductive effects of both the -F and -CF₃ groups.
The fluorine atom at C2 is a potential leaving group. Fluorine is a surprisingly effective leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. libretexts.orgmasterorganicchemistry.com
The -CF₃ group at the ortho position (C3) is perfectly positioned to stabilize the negative charge of the Meisenheimer complex through resonance and induction.
Therefore, Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- is expected to be highly reactive towards strong nucleophiles (e.g., alkoxides, amides), leading to the displacement of the fluoride (B91410) at the C2 position. This reactivity profile is often the reverse of that seen in EAS. masterorganicchemistry.com
Side-Chain Functionalization Adjacent to the Phenyl Ring
Functionalization can also occur on the three-carbon propanal side chain. The primary site for such reactions is the α-carbon (the carbon adjacent to the carbonyl group).
The protons on this α-carbon are acidic due to the electron-withdrawing effect of the adjacent aldehyde carbonyl and can be removed by a suitable base to form a resonance-stabilized enolate. patsnap.com This enolate is a potent carbon nucleophile and can react with a variety of electrophiles, most commonly alkyl halides, in a reaction known as α-alkylation. patsnap.com This allows for the extension of the carbon chain at the position alpha to the aldehyde.
The formation of this enolate is a key step in many synthetic transformations, including the aldol (B89426) reactions mentioned previously. youtube.com The choice of base (e.g., lithium diisopropylamide (LDA) for irreversible, quantitative enolate formation, or weaker bases like alkoxides for equilibrium conditions) can control the outcome of the reaction. patsnap.com This pathway provides a strategic method for modifying the aliphatic chain of the molecule without altering the aromatic ring or the aldehyde group itself.
Influence of Fluoro and Trifluoromethyl Substituents on Reaction Mechanisms and Kinetics
The reactivity of the aldehyde functional group in Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- is significantly modulated by the electronic and steric properties of the fluoro and trifluoromethyl substituents on the benzene ring. These groups exert a profound influence on the electron density of the aromatic system and, consequently, on the electrophilicity of the carbonyl carbon, thereby affecting both reaction mechanisms and kinetics.
From a steric perspective, the trifluoromethyl group is larger than a methyl group and is considered to be bulkier. nih.gov Its steric demand is often compared to that of an ethyl group. researchgate.net This steric bulk can influence the approach of reactants to the aldehyde, potentially favoring certain reaction pathways or hindering others, leading to high diastereoselectivity in some reactions. acs.org
The fluorine atom, positioned ortho to the propanal side chain, also contributes to the electronic landscape of the molecule through its high electronegativity. nih.gov The incorporation of fluorine and fluorinated motifs is a common practice in medicinal chemistry to modulate in vitro potency and control properties like metabolic stability and solubility. nih.gov
The combined electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups are anticipated to increase the electrophilicity of the carbonyl carbon in the propanal side chain. This heightened electrophilicity would likely accelerate nucleophilic addition reactions at the carbonyl group, a common reaction pathway for aldehydes.
The following table summarizes key properties of the fluoro and trifluoromethyl groups in comparison to other common substituents, providing a basis for understanding their influence on reactivity.
| Substituent | van der Waals Radius (Å) of terminal atom/group | Hammett Sigma (σₚ) Constant | Hansch Lipophilicity Parameter (π) |
| -H | 1.20 | 0.00 | 0.00 |
| -F | 1.47 | 0.06 | 0.14 |
| -CH₃ | 2.00 | -0.17 | 0.56 |
| -CF₃ | 2.44 | 0.54 | 0.88 |
Data compiled from various sources on substituent effects in medicinal and organic chemistry.
The data in the table highlights the strong electron-withdrawing nature (positive σₚ value) and significant lipophilicity (positive π value) of the trifluoromethyl group. The fluorine atom also contributes to electron withdrawal, albeit to a lesser extent than the trifluoromethyl group. These parameters are crucial in predicting how Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- will behave in various chemical transformations. The steric and electronic effects of these substituents are foundational to understanding the mechanistic pathways and reaction kinetics of this compound. nih.govresearchgate.net
Stereoselective Transformations Involving Benzenepropanal, 2 Fluoro 3 Trifluoromethyl
Asymmetric Synthesis of Chiral Derivatives
The creation of chiral centers with high stereocontrol is a primary objective in asymmetric synthesis. For a molecule like Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-, the aldehyde functionality is the primary site for such transformations.
Enantioselective Additions to the Carbonyl Group (e.g., Difluoromethylation of Aromatic Aldehydes)
The introduction of a difluoromethyl group (CHF2) into an organic molecule can significantly alter its biological properties. The enantioselective nucleophilic difluoromethylation of aromatic aldehydes, analogous to what could be envisioned for Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-, can be achieved using various reagents and catalytic systems.
One potential approach involves the use of a difluoromethylating agent, such as Me3SiCF2SO2Ph or PhSO2CF2H, in the presence of a chiral catalyst. nih.govnih.gov Chiral quaternary ammonium (B1175870) salts, derived from cinchona alkaloids, have been shown to catalyze the enantioselective difluoromethylation of aromatic aldehydes. nih.govnih.gov While the enantioselectivity can be substrate-dependent, for some aromatic aldehydes, moderate to good enantiomeric excesses (ee) have been reported. nih.govnih.gov
For instance, the reaction of an aromatic aldehyde with PhSO2CF2H, catalyzed by a chiral cinchonium salt, could proceed as illustrated in the following table, which is based on reported results for other aromatic aldehydes. researchgate.net
Table 1: Hypothetical Enantioselective Difluoromethylation of an Aromatic Aldehyde Interactive data table based on analogous reactions.
| Entry | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | ee (%) |
| 1 | 10 | KOH | Toluene | 85 | 60 |
| 2 | 10 | CsOH | Toluene | 82 | 64 |
| 3 | 5 | KOH | THF | 91 | 55 |
These results suggest that by carefully selecting the catalyst, base, and solvent, a degree of enantioselectivity could be induced in the difluoromethylation of Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-, leading to the formation of a chiral alcohol.
Diastereoselective Reactions Guided by Remote Stereocenters
Once a chiral center is established, it can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselection. If a chiral derivative of Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- were synthesized, any further modification of the molecule could be subject to the directing influence of this existing stereocenter.
For example, if the aldehyde was first converted to a chiral homoallylic alcohol through a stereoselective allylation, subsequent reactions on the double bond or the alcohol could be diastereoselective. The steric and electronic nature of the 2-fluoro-3-(trifluoromethyl)phenyl group, in conjunction with the stereochemistry of the alcohol, would dictate the facial selectivity of the incoming reagent. Research on diastereodivergent and enantioselective synthesis of compounds with trifluoromethyl- and fluoro-substituted carbon centers highlights the complexities and potential for high stereocontrol in such systems. nih.gov
Chiral Auxiliary and Organocatalytic Strategies for Asymmetric Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-, a chiral auxiliary could be attached to the aldehyde, for example, by forming a chiral imine or enamine, to direct subsequent nucleophilic additions. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including aldol (B89426) reactions and alkylations. researchgate.net
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis. rsc.org Chiral secondary amines, such as those derived from proline, can react with aldehydes to form enamines, which then undergo enantioselective reactions with electrophiles. beilstein-journals.orgnih.gov The enantioselective α-trifluoromethylation of aldehydes has been achieved using a combination of photoredox and organocatalysis, demonstrating a modern approach to creating trifluoromethyl-containing stereocenters. nih.gov
A hypothetical organocatalytic fluorination of an α-chloroaldehyde, which could be an intermediate derived from Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-, might proceed with high enantioselectivity in the presence of a chiral organocatalyst. beilstein-journals.orgnih.govnih.gov Such reactions often involve kinetic resolution of the starting material, further enhancing the enantiopurity of the product. beilstein-journals.orgnih.gov
Table 2: Representative Organocatalytic Asymmetric Fluorination of α-Chloroaldehydes Interactive data table based on published research.
| Substrate | Catalyst | Fluorinating Agent | Yield (%) | ee (%) | Reference |
| 2-chloro-3-phenylpropanal | (S)-diphenylprolinol silyl (B83357) ether | NFSI | 88 | 94 | nih.gov |
| 2-chloro-4-phenylbutanal | (S)-diphenylprolinol silyl ether | NFSI | 85 | 96 | nih.gov |
Methodologies for Determination of Enantiomeric and Diastereomeric Excess in Fluorinated Products
The accurate determination of enantiomeric and diastereomeric excess is crucial for evaluating the success of an asymmetric transformation. For fluorinated compounds, several powerful analytical techniques are available.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. mdpi.comresearchgate.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For fluorinated compounds, polysaccharide-based CSPs are often effective. mdpi.comresearchgate.net The choice of the mobile phase is also critical for achieving good separation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for determining enantiomeric excess. nih.govbohrium.comacs.org The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum. nih.govbohrium.comacs.org For fluorinated molecules, 19F NMR is particularly advantageous due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion. nih.govbohrium.comacs.org The integration of the distinct signals for each enantiomer allows for the direct calculation of the enantiomeric excess. rsc.org
Researchers have developed 19F-labeled chiral aluminum complexes that can act as chiral solvating agents, producing chromatogram-like 19F NMR signals that allow for rapid and unambiguous chiral analysis without the need for chromatographic separation. cas.cn
Table 3: Comparison of Analytical Techniques for Determining Enantiomeric Excess A summary of common methods.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution, applicable to a wide range of compounds. | Requires method development, can be time-consuming. |
| NMR Spectroscopy | Diastereomeric environment induced by a chiral agent | Rapid analysis, provides structural information. | May require derivatization, lower sensitivity than HPLC for minor enantiomers. |
Advanced Spectroscopic and Structural Characterization of Benzenepropanal, 2 Fluoro 3 Trifluoromethyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of "Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-". By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.
Proton (¹H) NMR: The ¹H NMR spectrum of "Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-" would provide crucial information about the number, connectivity, and chemical environment of the hydrogen atoms. The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring, influenced by both fluorine and trifluoromethyl substituents. The aliphatic region would show distinct signals for the propanal side chain: a triplet for the aldehyde proton (CHO), a quartet for the methylene (B1212753) group adjacent to the carbonyl (CH₂-CHO), and a triplet for the methylene group attached to the aromatic ring (Ar-CH₂).
Carbon (¹³C) NMR: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde will appear as a downfield singlet. The aromatic region will show six distinct signals for the benzene ring carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and trifluoromethyl groups. The carbons of the propanal side chain will also be readily identifiable.
Fluorine (¹⁹F) NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. A singlet would be expected for the trifluoromethyl (CF₃) group, and another singlet for the fluorine atom attached to the aromatic ring. The chemical shifts of these signals are highly sensitive to the electronic environment, providing valuable structural confirmation.
To illustrate the expected chemical shifts, data from the structural analogs 2-fluoro-3-(trifluoromethyl)benzaldehyde (B40959) and 3-(trifluoromethyl)benzenepropanal are presented below.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | 7.20 - 7.80 | m |
| CHO | 9.80 | t |
| CH₂-CHO | 2.80 | q |
| Ar-CH₂ | 3.00 | t |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 200 |
| Ar-C | 120 - 140 |
| Ar-C-F | 155 - 165 (d) |
| Ar-C-CF₃ | 125 - 135 (q) |
| CF₃ | 120 - 130 (q) |
| CH₂-CHO | 45 |
| Ar-CH₂ | 30 |
To definitively establish the connectivity of atoms within "Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-", two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the aldehyde proton and the adjacent methylene protons, as well as between the two methylene groups of the propanal side chain. It would also help to trace the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the propanal side chain and the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between carbon and proton atoms. This is particularly powerful for establishing the connection of the propanal side chain to the aromatic ring and for confirming the relative positions of the substituents on the ring. For instance, correlations would be expected between the benzylic protons (Ar-CH₂) and the aromatic carbons, including the carbon bearing the trifluoromethyl group and the fluorinated carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For "Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-", the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the propanal side chain, and potentially the trifluoromethyl group, leading to characteristic fragment ions that further support the proposed structure.
Interactive Data Table: Predicted Mass Spectrometry Fragments for Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
| Fragment | m/z (Mass-to-charge ratio) | Identity |
| [M]⁺ | 220.05 | Molecular Ion |
| [M-CHO]⁺ | 191.05 | Loss of formyl radical |
| [M-C₃H₅O]⁺ | 163.02 | Loss of propanal side chain |
| [C₇H₄F₄]⁺ | 164.02 | 2-fluoro-3-(trifluoromethyl)benzyl cation |
| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of "Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-" would show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde and the aromatic ring would also be visible. The C-F and C-CF₃ stretching vibrations would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds. The aromatic ring vibrations would be particularly prominent in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O (aldehyde) | 1720 - 1740 (strong) | 1720 - 1740 (weak) |
| C-H (aldehyde) | 2720, 2820 (medium) | 2720, 2820 (medium) |
| C-H (aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| C-F (aromatic) | 1100 - 1250 (strong) | 1100 - 1250 (weak) |
| C-CF₃ | 1100 - 1350 (strong) | 1100 - 1350 (medium) |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. While "Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-" itself may be a liquid or a low-melting solid, it can be converted into a crystalline derivative (e.g., a semicarbazone or oxime) suitable for X-ray diffraction analysis.
A successful crystallographic study would provide highly accurate bond lengths, bond angles, and torsion angles. This would confirm the planar structure of the benzene ring and the conformation of the propanal side chain in the solid state. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. For instance, a study on a derivative of a related compound, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one, has provided detailed structural parameters for the 2-fluoro-4-(trifluoromethyl)phenyl moiety, which can serve as a reference for understanding the solid-state structure of derivatives of the title compound.
Applications of Benzenepropanal, 2 Fluoro 3 Trifluoromethyl in Specialty Chemical Synthesis
Future Research Directions and Outlook for Benzenepropanal, 2 Fluoro 3 Trifluoromethyl
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
Traditional synthetic routes for complex fluorinated molecules often rely on hazardous reagents and generate significant waste. The future of chemical synthesis for compounds like Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- lies in the adoption of green chemistry principles to enhance environmental compatibility and process efficiency.
Future research will likely focus on several key areas:
Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate reaction times and potentially improve yields for the synthesis of this compound and its precursors. This approach has shown success in reducing reaction times for related structures like 3-(3-trifluoromethylphenyl)propanal. nih.govresearchgate.net
Benign Solvents: Exploring the use of water or other environmentally friendly solvents to replace traditional volatile organic compounds (VOCs).
Renewable Feedstocks: Investigating pathways to synthesize the aromatic core from bio-based starting materials, moving away from petroleum-based feedstocks.
The principles of green chemistry are central to modernizing chemical production, aiming to create processes that are less harmful to human health and the environment. researchgate.net
Table 1: Potential Green Chemistry Strategies for Synthesis
| Strategy | Principle | Potential Benefit for Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- Synthesis |
| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction times and energy consumption. nih.govresearchgate.net |
| Cascade Processes | Atom Economy, Waste Prevention | Fewer workup and purification steps, leading to less solvent waste. nih.gov |
| Use of Aqueous Media | Safer Solvents | Replacement of hazardous organic solvents with water. researchgate.net |
| Catalyst Recovery | Waste Prevention | Efficient recovery and reuse of expensive and potentially toxic metal catalysts. nih.govresearchgate.net |
Development of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of efficient chemical synthesis. Future research into Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- will undoubtedly focus on discovering and optimizing catalytic methods to improve how it is made and used.
Key research avenues include:
Metal-Free Catalysis: The development of organocatalytic or N-heterocyclic carbene (NHC)-catalyzed reactions offers a metal-free alternative for synthesizing and functionalizing fluorinated aromatic aldehydes. nih.govacs.org This avoids the cost and toxicity associated with heavy metal catalysts.
Enantioselective Catalysis: For creating chiral derivatives, the use of chiral catalysts is essential. Organocatalytic methods have proven effective for the enantioselective α-fluorination of aldehydes and could be adapted for reactions involving the propanal side chain. researchgate.net
Dual Catalysis Systems: Exploring the combination of two different catalysts (e.g., copper and iridium) to enable novel reaction pathways, such as asymmetric annulation reactions, could lead to the synthesis of complex heterocyclic structures from this building block. nih.gov
Palladium-Catalyzed Cross-Coupling: Further development of palladium catalysts and ligands for cross-coupling reactions remains a key area. beilstein-journals.org These methods are fundamental for constructing the C-C bonds necessary to build the core structure or to further derivatize it. nih.gov
Table 2: Emerging Catalytic Methodologies
| Catalytic Approach | Description | Relevance to Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- |
| N-Heterocyclic Carbene (NHC) Catalysis | Utilizes stable carbene species as organic catalysts for a variety of transformations. | Offers a mild, metal-free route for reactions involving the aldehyde functional group. nih.govacs.org |
| Enamine Catalysis | Involves the formation of a transient enamine intermediate using a chiral amine catalyst. | Enables the direct enantioselective functionalization at the α-position of the aldehyde. researchgate.net |
| Dual Catalysis | Employs two distinct catalysts to work in concert to facilitate a cascade or multi-component reaction. | Could be used for complex transformations like asymmetric allylic alkylation/lactonization. nih.gov |
| Advanced Pd-Catalysis | Development of highly active palladium complexes with specialized ligands for cross-coupling. | Crucial for the efficient synthesis of the substituted benzene (B151609) ring and for further C-H functionalization. beilstein-journals.org |
Expanding the Scope of Functionalization and Derivatization for Diverse Chemical Scaffolds
The true value of a chemical building block is determined by its versatility. Future research will aim to expand the chemical toolbox for modifying Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-, enabling the creation of a wide array of new molecules.
Prospective research directions involve:
Aldehyde Group Transformations: Moving beyond simple reductions or oxidations to explore more complex reactions of the aldehyde, such as asymmetric aldol (B89426) additions, Friedel-Crafts reactions, and multicomponent reactions to build stereochemically rich structures. researchgate.net
C-H Functionalization: Developing methods for the direct, selective functionalization of the C-H bonds on the aromatic ring or the aliphatic side chain. This would allow for the late-stage introduction of new functional groups without requiring pre-functionalized starting materials.
Fluorine and Trifluoromethyl Group Reactivity: While generally stable, exploring conditions under which the fluorine or trifluoromethyl groups can participate in or direct further reactions could open up novel synthetic pathways.
Synthesis of Heterocycles: Using the compound as a precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.gov The aldehyde and the activated aromatic ring provide multiple points for cyclization reactions.
The ability to selectively modify different parts of the molecule is key to generating libraries of compounds for screening in various applications. rsc.org
Potential for Innovative Applications in Emerging Chemical Technologies
The unique electronic properties conferred by the fluoro and trifluoromethyl substituents suggest that derivatives of Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- could find applications in several high-tech areas. chemimpex.com
Future investigations should target:
Pharmaceuticals: The trifluoromethyl group is a common motif in pharmaceuticals, where it can enhance metabolic stability and binding affinity. teknoscienze.com Derivatives of this compound could be explored as intermediates for novel anti-inflammatory, anti-cancer, or other therapeutic agents. chemimpex.com
Agrochemicals: Fluorinated compounds are a cornerstone of the modern agrochemical industry, used in many high-performance herbicides and pesticides. nih.govccspublishing.org.cn New derivatives could be synthesized and screened for potent and selective biological activity.
Materials Science: The incorporation of fluorine can impart unique properties to polymers and organic electronic materials, such as thermal stability and altered electronic characteristics. chemimpex.com Research into polymers or liquid crystals derived from Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- could lead to new high-performance materials.
Electrolyte Additives: Perfluorinated compounds have been investigated as valuable electrolyte additives for lithium-ion batteries. nih.govacs.org This suggests a potential, albeit speculative, avenue for research into highly fluorinated derivatives.
The strategic placement of fluorine atoms is a well-established strategy for modulating the properties of organic molecules for a wide range of applications, from medicine to materials. beilstein-journals.orgbeilstein-journals.org
Q & A
Q. What are the recommended synthetic routes for Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- in academic settings?
Methodological Answer: A two-step approach is commonly employed:
Fluorination and Trifluoromethylation : Introduce fluorine and trifluoromethyl groups via electrophilic aromatic substitution. For example, use a fluorinating agent (e.g., Selectfluor®) followed by a trifluoromethylation reagent like Umemoto’s reagent or Togni’s reagent under inert conditions .
Aldehyde Functionalization : Convert the propanal group using oxidation of a benzyl alcohol intermediate (e.g., Swern oxidation) or via Grignard reactions with appropriate protecting groups to avoid side reactions .
Q. How can researchers confirm the structural integrity of Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹⁹F NMR : Look for distinct signals at δ -60 to -70 ppm for the CF₃ group and δ -110 to -120 ppm for the fluorine atom on the benzene ring .
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons show coupling patterns reflecting the substituents’ ortho/para positions .
- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, as demonstrated for analogous trifluoromethylated benzene derivatives (e.g., CCDC 2120865 in ) .
Q. What analytical techniques are critical for assessing purity in fluorinated aromatic aldehydes?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate impurities from the aldehyde peak.
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns consistent with the loss of F or CF₃ groups .
Advanced Research Questions
Q. How does the electronic effect of the trifluoromethyl group influence the reactivity of the aldehyde moiety?
Methodological Answer:
- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density around the aldehyde group. The strong electron-withdrawing effect of CF₃ reduces nucleophilic attack susceptibility but stabilizes intermediates in condensation reactions.
- Experimental Validation : Compare reaction rates with non-fluorinated analogs in nucleophilic addition reactions (e.g., with hydrazines or amines) .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated positions in Benzenepropanal derivatives?
Methodological Answer:
- Heteronuclear NMR : Use ¹H-¹⁹F HOESY to confirm spatial proximity between fluorine atoms and adjacent protons.
- Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR splitting patterns and assign overlapping signals .
- Cross-Validation with XRD : Resolve ambiguities in substituent positions using crystallographic data, as shown in for a related benzyl compound .
Q. How can researchers optimize reaction conditions to minimize dehalogenation during synthesis?
Methodological Answer:
Q. What are the challenges in crystallizing fluorinated aromatic aldehydes, and how can they be addressed?
Methodological Answer:
- Crystallization Challenges : Low solubility and high volatility due to fluorine’s hydrophobicity.
- Solutions :
- Use mixed solvents (e.g., hexane/ethyl acetate) for slow vapor diffusion.
- Introduce hydrogen-bond donors (e.g., co-crystallizing agents like urea) to stabilize the lattice .
Q. How can computational modeling predict regioselectivity in further functionalization reactions?
Methodological Answer:
- DFT-Based Reactivity Indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The CF₃ group directs electrophiles to meta positions, while the aldehyde activates ortho/para positions.
- Molecular Dynamics (MD) Simulations : Model solvent effects on transition states to optimize reaction pathways .
Q. Notes
- For synthesis, always validate intermediates with orthogonal techniques (e.g., NMR + MS).
- Advanced questions require interdisciplinary collaboration (e.g., computational chemists for DFT validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
